molecular formula C28H36N2O6 B12755398 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate CAS No. 83010-53-1

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate

Cat. No.: B12755398
CAS No.: 83010-53-1
M. Wt: 496.6 g/mol
InChI Key: DAPNDNFTIBAMPM-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound includes a tetrahydropyridine ring attached to a phenol group, with an oxalate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the tetrahydropyridine intermediate.

    Formation of the Oxalate Ester: The final step involves the esterification of the phenol-tetrahydropyridine compound with oxalic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate involves its interaction with specific molecular targets. The phenol group can interact with enzymes and receptors, while the tetrahydropyridine ring can modulate the activity of neurotransmitters. The oxalate ester linkage may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol: Lacks the oxalate ester linkage.

    3-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate: Contains a methyl group instead of an ethyl group.

Uniqueness

3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalate ester linkage may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

CAS No.

83010-53-1

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)phenol;oxalic acid

InChI

InChI=1S/2C13H17NO.C2H2O4/c2*1-2-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11;3-1(4)2(5)6/h2*3,5-7,9,15H,2,4,8,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

DAPNDNFTIBAMPM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC=C(C1)C2=CC(=CC=C2)O.CCN1CCC=C(C1)C2=CC(=CC=C2)O.C(=O)(C(=O)O)O

Origin of Product

United States

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